2-Oxo-decahydroquinoline-4-carboxylic acid
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Overview
Description
2-Oxo-decahydroquinoline-4-carboxylic acid is a heterocyclic organic compound with a quinoline backbone.
Preparation Methods
The synthesis of 2-Oxo-decahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phase-transfer catalysis (PTC) to facilitate the alkylation reactions necessary for forming the quinoline ring . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-Oxo-decahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Oxo-decahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-decahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring structure allows it to bind effectively to these targets, influencing various biochemical pathways. This binding can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Oxo-decahydroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds have similar structural features but differ in their functional groups and biological activities.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar backbone but has different substituents, leading to variations in chemical reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
2-Oxo-decahydroquinoline-4-carboxylic acid is a bicyclic organic compound belonging to the quinoline family, characterized by its unique decahydroquinoline structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology and drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13NO3. Its structure features a ketone and a carboxylic acid functional group that significantly influence its reactivity and biological interactions. The compound is soluble in organic solvents such as ethanol and dimethylformamide, facilitating its use in various synthetic processes.
Research indicates that this compound exhibits notable interactions with neurotransmitter systems. Specifically, it has been studied for its potential effects on nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission in the nervous system.
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Nicotinic Receptor Modulation :
- Studies suggest that derivatives of this compound may enhance or inhibit the activity of nAChRs, impacting neurotransmitter transport and synaptic plasticity .
- The influence on cationic compound transport across biological membranes suggests potential applications in drug delivery, particularly concerning blood-brain barrier permeability.
- Antimicrobial Activity :
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Activity Type | Observed Effect | Reference |
---|---|---|
Neuropharmacology | Modulation of nicotinic receptors | |
Antimicrobial | Inhibition of bacterial growth | |
Drug Delivery | Enhanced transport across membranes |
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Neuropharmacological Study : A study investigated the effects of various decahydroquinoline derivatives on α7 and α4β2 nicotinic acetylcholine receptors expressed in Xenopus oocytes. The results indicated that certain derivatives could significantly modulate receptor activity, providing insights into their potential therapeutic roles in neurodegenerative diseases .
- Antibacterial Activity Assessment : Another study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Bacillus subtilis. The compound exhibited minimum inhibitory concentrations (MICs) that suggest efficacy as an antibacterial agent .
Properties
IUPAC Name |
2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h6-8H,1-5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIFWTRFOOLYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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